molecular formula C9H5Cl2N3O3 B12907301 2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone CAS No. 27232-75-3

2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone

Cat. No.: B12907301
CAS No.: 27232-75-3
M. Wt: 274.06 g/mol
InChI Key: DZJJGGBZFBBIFX-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone is a halogenated nitroindazole derivative characterized by a ketone functional group at the 1-position of the indazole core. The structure features a 3-chloro and 6-nitro substitution on the indazole ring, with an additional 2-chloro substituent on the ethanone moiety.

Properties

CAS No.

27232-75-3

Molecular Formula

C9H5Cl2N3O3

Molecular Weight

274.06 g/mol

IUPAC Name

2-chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone

InChI

InChI=1S/C9H5Cl2N3O3/c10-4-8(15)13-7-3-5(14(16)17)1-2-6(7)9(11)12-13/h1-3H,4H2

InChI Key

DZJJGGBZFBBIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2Cl)C(=O)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported method for synthesizing this compound involves the reaction of 3-chloro-6-nitroindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds in an organic solvent under controlled conditions to ensure high yield and purity.

Reaction Scheme:
$$
\text{3-chloro-6-nitroindazole} + \text{chloroacetyl chloride} \xrightarrow{\text{Base, Solvent}} \text{2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone}
$$

Key Steps:

  • Dissolve 3-chloro-6-nitroindazole in a dry organic solvent like dichloromethane.
  • Add triethylamine dropwise to act as a base and neutralize HCl formed during the reaction.
  • Slowly introduce chloroacetyl chloride at low temperatures (e.g., 0–5°C) to control the reaction rate.
  • Stir the mixture at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).
  • Purify the product via recrystallization or column chromatography.

Reaction Conditions:

Alternative Method Using Acetic Anhydride

A variation involves refluxing 3-chloro-6-nitroindazole with acetic acid and acetic anhydride.

Procedure:

  • Combine 3-chloro-6-nitroindazole, acetic acid, and acetic anhydride in a round-bottom flask.
  • Heat under reflux for 24 hours to promote acetylation.
  • Remove solvents under reduced pressure.
  • Recrystallize the residue from ethanol to obtain the product.

Key Observations:

  • This method may yield colorless crystals with a reported yield of approximately 75%.
  • The use of acetic anhydride ensures thorough acetylation but requires careful handling due to its reactivity.

Optimization Strategies for Industrial Scale-Up

Scaling up the synthesis for industrial production requires optimization of reaction parameters:

  • Temperature Control: Maintaining low temperatures during chloroacetyl chloride addition minimizes side reactions.
  • Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reactants and control reaction kinetics.
  • Continuous Flow Reactors: For industrial applications, continuous flow reactors can enhance efficiency and safety by providing precise control over temperature, mixing, and reaction time.
  • Purification: Employing automated chromatographic systems or crystallization techniques ensures high-purity products suitable for pharmaceutical or agrochemical applications.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield (%)
General Synthetic Route 3-Chloro-6-nitroindazole, Chloroacetyl chloride, Triethylamine Dichloromethane 0–25°C ~4–6 hours 70–80
Acetic Anhydride Method 3-Chloro-6-nitroindazole, Acetic acid, Acetic anhydride None (neat) Reflux (~120°C) 24 hours ~75

Notes on Reaction Monitoring and Characterization

  • Monitoring Progress:

    • TLC with appropriate eluents (e.g., CHCl₃/MeOH mixtures) is used to monitor reaction completion.
    • IR spectroscopy confirms the disappearance of starting material peaks and appearance of new carbonyl (C=O) signals.
  • Characterization:

    • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ indicating the carbonyl group.
    • NMR Spectroscopy: Signals corresponding to aromatic protons on the indazole ring and aliphatic protons from the ethanone moiety.
    • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight (~248 g/mol).

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indazole derivatives.

    Reduction: Formation of 2-chloro-1-(3-chloro-6-amino-1H-indazol-1-yl)ethanone.

    Oxidation: Formation of oxidized indazole derivatives, depending on the specific conditions used.

Scientific Research Applications

2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis methodologies, and inferred properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference
2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone Indazole 3-Cl, 6-NO₂, 2-Cl-ethanone Chloro, nitro, ketone -
1-(2-Amino-6-nitrophenyl)ethanone Phenyl 2-NH₂, 6-NO₂, ethanone Amino, nitro, ketone
2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone Indoloquinoxaline 2-Me, 2-Cl-ethanone Chloro, methyl, ketone
WIPO Pyrrolopyrimidine Derivative Pyrrolopyrimidine Indenylamino, 2-Cl-ethanone Chloro, amino, ketone

Key Observations:

  • Core Heterocycles: The indazole core in the target compound contrasts with phenyl, indoloquinoxaline, and pyrrolopyrimidine systems in analogs.
  • Substituent Effects: The 3-chloro and 6-nitro groups on the indazole ring introduce strong electron-withdrawing effects, which may increase electrophilicity at the ethanone carbon, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating 2-amino group in 1-(2-amino-6-nitrophenyl)ethanone, which could reduce reactivity at the ketone position .

Inferred Physicochemical and Hazard Profiles

  • Hydrogen Bonding: Indazole derivatives often form robust hydrogen-bonding networks (as per graph-set analysis ), which could influence crystallinity and solubility compared to phenyl or indoloquinoxaline analogs.

Biological Activity

2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone, a compound with the molecular formula C9_9H5_5Cl2_2N3_3O3_3 and a molecular weight of approximately 274.06 g/mol, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chloro and nitro substituent on an indazole ring, which is known for its diverse biological activities. The presence of these functional groups enhances its reactivity and potential applications in pharmaceuticals and agrochemicals.

PropertyValue
CAS Number 27232-75-3
Molecular Formula C9_9H5_5Cl2_2N3_3O3_3
Molecular Weight 274.06 g/mol
IUPAC Name This compound
Density 1.74 g/cm³
Boiling Point Not specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is often associated with antibacterial properties, while the indazole moiety contributes to its potential as an anti-inflammatory agent. Studies on similar compounds have shown effectiveness against various pathogens, including bacteria and fungi.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Interaction studies suggest that it may bind to enzymes or receptors implicated in disease processes.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the reaction of 3-chloro-6-nitroindazole with chloroacetyl chloride in the presence of a base such as triethylamine, carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Synthetic Route Overview

  • Combine 3-chloro-6-nitroindazole with chloroacetyl chloride.
  • Add triethylamine as a base.
  • Use dichloromethane as the solvent.
  • Control temperature to optimize yield.

Comparative Analysis with Similar Compounds

A comparative analysis reveals structural similarities with other indazole derivatives, which may provide insights into their biological activity.

Compound NameSimilarityUnique Features
3-Chloro-5-nitroindazole0.99Lacks ethanone functionality
2,2-Dichloro-1-(3-methyl-6-nitroindazol-1-yl)ethanone0.76Contains a methyl group instead of chloro
N-[3-(aminocarbamyl)-propyl]-6-nitroindazole0.74Features an amino group enhancing solubility
3,5-Dichloro-6-methyl-indazole0.65Contains methyl substitution on the indazole ring

The unique combination of chloro and nitro groups in this compound distinguishes it from these compounds, potentially leading to unique biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with various biological targets, revealing promising results in preliminary screenings for antimicrobial efficacy against specific pathogens like Staphylococcus aureus and Escherichia coli. Further research is warranted to explore its full therapeutic potential.

Case Study Example: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa>100 µg/mL

These findings indicate that while effective against certain strains, further optimization may be necessary for broader applications.

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